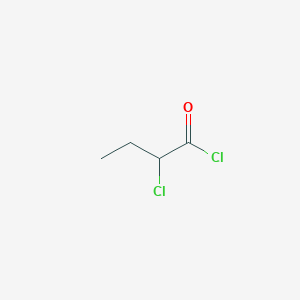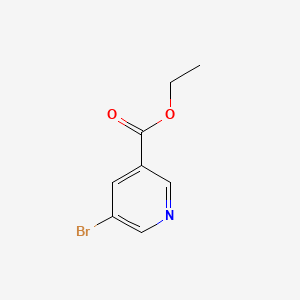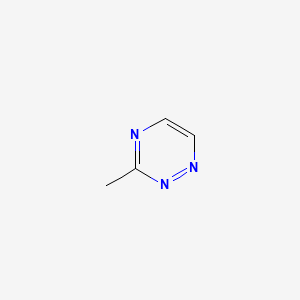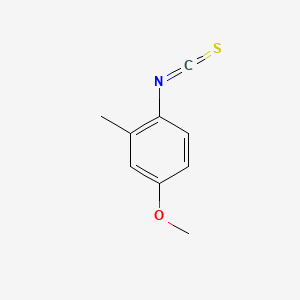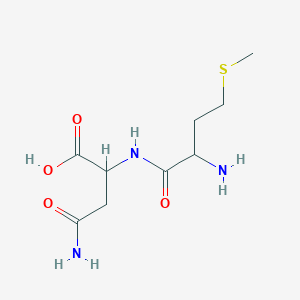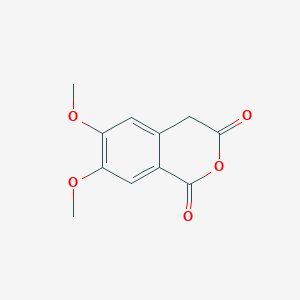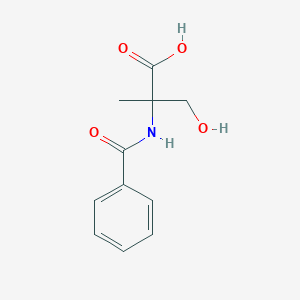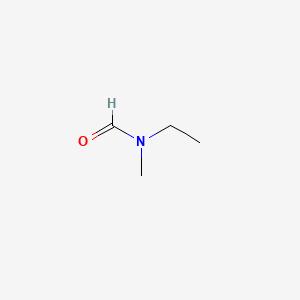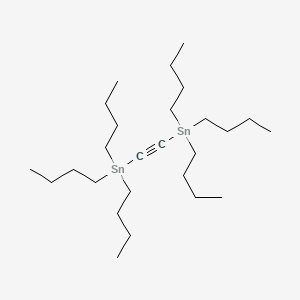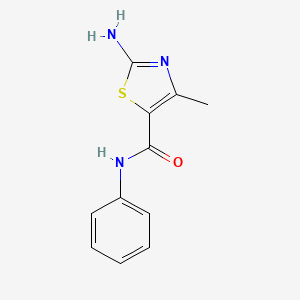
2-氨基-4-甲基-N-苯基噻唑-5-甲酰胺
描述
2-Amino-4-methyl-N-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H11N3OS and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
阿米卡噻唑: 在肿瘤学领域展现出巨大潜力。 2-氨基噻唑骨架是阿米卡噻唑的一部分,也是一些临床应用的抗癌药物(如达沙替尼和阿尔培利西布)的基本组成部分 。 研究表明,2-氨基噻唑衍生物对多种人类癌细胞系(包括乳腺癌、白血病、肺癌、结肠癌、中枢神经系统肿瘤、黑色素瘤、卵巢癌、肾癌和前列腺癌)表现出强效和选择性的抑制活性 。 这使得阿米卡噻唑成为开发新型抗癌疗法的宝贵化合物。
抗菌和抗真菌应用
噻唑衍生物,包括阿米卡噻唑,已被鉴定为有效的抗菌和抗真菌剂。 例如,磺胺噻唑是一种噻唑衍生物,以其抗菌药物特性而闻名 。 阿米卡噻唑有可能被用于开发新的抗生素和抗真菌剂,以解决日益严重的抗生素耐药性问题。
抗病毒特性
阿米卡噻唑衍生物也因其抗病毒特性而受到关注。 研究表明,某些 2-氨基噻唑衍生物可以抑制细胞中的病毒活性,使其成为抗病毒药物开发的潜在候选药物 .
神经保护作用
噻唑环存在于阿米卡噻唑中,与神经保护特性相关。 它在乙酰胆碱等神经递质的合成中发挥作用,乙酰胆碱对于神经系统的正常功能至关重要 。 这为阿米卡噻唑治疗神经退行性疾病或保护神经元健康提供了可能性。
抗炎和止痛作用
阿米卡噻唑在减少炎症和疼痛方面具有潜在应用。 噻唑衍生物已被证明具有抗炎和止痛活性,这可能有利于治疗慢性炎症性疾病和疼痛管理 .
抗氧化作用
研究表明氨基噻唑衍生物具有抗氧化活性。 这些化合物,包括阿米卡噻唑,可以抑制自由基形成,表明它们可用于预防生物系统中氧化应激相关的损伤 .
作用机制
Mode of Action
It is known that thiazole derivatives can have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives can interact with multiple biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
生化分析
Biochemical Properties
2-Amino-4-methyl-N-phenylthiazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of histone deacetylase (HDAC) and the breakpoint cluster region-Abelson (Bcr-Abl) kinase . These interactions are crucial as HDAC inhibitors are known to regulate gene expression by altering chromatin structure, while Bcr-Abl inhibitors are used in the treatment of certain types of leukemia. The dual inhibition of HDAC and Bcr-Abl by 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide suggests its potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide on various cell types and cellular processes have been extensively studied. This compound has demonstrated potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of HDAC leads to changes in gene expression patterns, while the inhibition of Bcr-Abl kinase disrupts cell signaling pathways essential for cancer cell survival and proliferation.
Molecular Mechanism
At the molecular level, 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of HDAC and Bcr-Abl kinase, leading to enzyme inhibition . This binding interaction is facilitated by the thiazole ring structure, which allows for effective interaction with the enzyme’s active site. The inhibition of HDAC results in increased acetylation of histones, thereby promoting gene expression, while the inhibition of Bcr-Abl kinase prevents the activation of downstream signaling pathways critical for cancer cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide can lead to sustained inhibition of target enzymes and prolonged antiproliferative effects on cancer cells. The compound’s stability and efficacy may be influenced by factors such as temperature, pH, and exposure to light.
Dosage Effects in Animal Models
The effects of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At high doses, 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-Amino-4-methyl-N-phenylthiazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation . The compound undergoes metabolic conversion primarily in the liver, where it is processed by cytochrome P450 enzymes. This metabolic pathway results in the formation of active metabolites that contribute to the compound’s overall biological activity. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular proteins. These properties are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide plays a significant role in its activity and function . The compound is predominantly localized in the nucleus, where it interacts with chromatin and exerts its effects on gene expression. Additionally, post-translational modifications and targeting signals direct the compound to specific subcellular compartments, enhancing its ability to modulate cellular processes. Understanding the subcellular distribution of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
2-amino-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-9(16-11(12)13-7)10(15)14-8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACOMUHPQMDEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21452-14-2 | |
| Record name | Amicarthiazol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21452-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 21452-14-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


